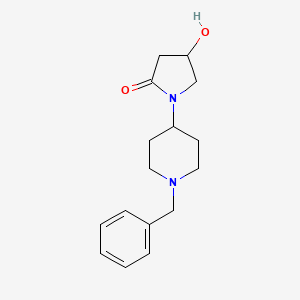

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one

Description

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is a heterocyclic compound featuring a benzyl-substituted piperidine ring fused to a 4-hydroxypyrrolidin-2-one moiety.

Properties

CAS No. |

941672-67-9 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |

InChI |

InChI=1S/C16H22N2O2/c19-15-10-16(20)18(12-15)14-6-8-17(9-7-14)11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2 |

InChI Key |

RKRQSWKYYXXBDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2CC(CC2=O)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one typically involves the reaction of 1-benzylpiperidin-4-ylamine with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of ethanol as a solvent and sodium borohydride as a reducing agent. The reaction is carried out at room temperature, and the product is purified through recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an analgesic and anti-inflammatory agent.

Pharmacology: It is investigated for its interactions with various neurotransmitter receptors and its potential use in treating neurological disorders.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is explored for its potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Impact : Polar groups (e.g., hydroxyl, acetamide) enhance target interaction but may reduce blood-brain barrier penetration compared to lipophilic groups (e.g., benzimidazole) .

Synthetic Feasibility: Reductive amination and olefination are reliable methods for benzylpiperidine-pyrrolidinone hybrids, though hydroxyl group incorporation requires optimization .

Therapeutic Potential: The target compound’s balance of hydrophilicity and aromaticity positions it as a candidate for neurodegenerative disease research, particularly if paired with in vivo antioxidant/AChE assays.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one, also known as a derivative of benzylpiperidine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C15H20N2O2

- Molecular Weight: 252.34 g/mol

- CAS Number: 941672-67-9

Pharmacological Profile

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one exhibits various pharmacological properties, primarily related to its interaction with neurotransmitter systems. The compound has been studied for its potential as a monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).

Monoamine Releasing Agent

Research indicates that compounds within the benzylpiperidine class can selectively release neurotransmitters such as dopamine and norepinephrine. For instance, 4-benzylpiperidine has demonstrated a 20- to 48-fold selectivity for dopamine release compared to serotonin, making it a candidate for further exploration in mood disorders and attention deficit hyperactivity disorder (ADHD) treatments .

Monoamine Oxidase Inhibition

The compound acts as a weak MAOI, with IC50 values suggesting moderate inhibition of MAO-A and MAO-B enzymes, which are involved in the breakdown of monoamines. This property may contribute to its antidepressant effects by increasing the availability of neurotransmitters in the synaptic cleft .

The biological activity of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one can be attributed to several mechanisms:

- Dopaminergic Activity : By enhancing dopamine release, the compound may improve cognitive functions and mood.

- Norepinephrine Modulation : Its effect on norepinephrine levels suggests potential applications in treating conditions like depression and anxiety.

- MAO Inhibition : The inhibition of MAO enzymes contributes to increased levels of serotonin and norepinephrine, further supporting its antidepressant-like effects.

Case Studies and Research Findings

Several studies have investigated the effects of benzylpiperidine derivatives, including 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one:

- Anticancer Activity : A study highlighted that benzylpiperidine derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM against cancer cells while showing lower toxicity towards non-cancerous cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzylpiperidine Derivative | MDA-MB-231 | 19.9 |

| Benzylpiperidine Derivative | MCF-7 | 75.3 |

| Benzylpiperidine Derivative | COV318 | 30.5 |

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases where oxidative stress plays a critical role.

Q & A

Basic: What are the optimal synthetic routes for 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, benzyl-protected piperidine intermediates can undergo nucleophilic substitution or condensation with pyrrolidinone precursors. A common method includes reacting 4-hydroxypyrrolidin-2-one with 1-benzylpiperidin-4-yl derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound. Purification via recrystallization or chromatography is critical to achieving >95% purity .

Basic: How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its stereochemistry, as demonstrated in studies of structurally analogous benzylpiperidinyl compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are used to confirm molecular connectivity and functional groups. SC-XRD data for related compounds (e.g., 1-Benzyl-3,5-bis(4-chlorobenzylidene)-piperidin-4-one) show bond-length precision of ±0.003 Å, ensuring accurate structural assignments .

Advanced: What methodological approaches resolve contradictions in reported biological activity data?

Discrepancies in pharmacological data (e.g., IC₅₀ values) may arise from differences in assay conditions (e.g., pH, solvent systems) or cell-line variability. To address this, researchers should:

- Standardize assay protocols (e.g., buffer composition, incubation time) across studies.

- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

- Conduct meta-analyses of published data to identify confounding variables .

Advanced: How can environmental stability and degradation pathways be studied?

Long-term environmental fate studies (e.g., hydrolysis, photolysis) should follow OECD guidelines. For example, accelerated stability testing under varying pH (2–12) and UV exposure can identify degradation products. High-Performance Liquid Chromatography (HPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS is recommended for detecting and quantifying transformation products .

Basic: What analytical methods ensure purity and quantification in pharmacological studies?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity assessment. For quantification, use a validated calibration curve with a reference standard. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities, while ICP-MS detects heavy metal contaminants .

Advanced: How can target selectivity be optimized in drug discovery applications?

Structure-activity relationship (SAR) studies are essential. For example:

- Modify the benzyl or pyrrolidinone moieties to reduce off-target interactions.

- Use computational docking (e.g., AutoDock Vina) to predict binding to specific receptors like sigma-1 or NMDA.

- Validate selectivity via kinase profiling panels or CRISPR-edited cell lines .

Advanced: What experimental designs are robust for evaluating in vivo efficacy?

Adopt randomized block designs with split-plot arrangements to control variables (e.g., dose, administration route). For neuropharmacological studies, use four replicates per group with matched controls. Longitudinal endpoints (e.g., behavioral assays, biomarker levels) should align with pharmacokinetic profiles .

Advanced: How are degradation products identified and assessed for toxicity?

Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS can identify major degradation pathways. Toxicity predictions using tools like ProTox-II or in vitro assays (e.g., Ames test) are critical for evaluating metabolites. Reference standards for known impurities (e.g., benzimidazolinone derivatives) should be synthesized and characterized .

Basic: What safety protocols are recommended for handling this compound?

Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under inert gas (N₂/Ar). Emergency procedures include rinsing exposed skin with water and contacting poison control (e.g., emergency phone numbers in Safety Data Sheets) .

Advanced: Can computational tools predict novel derivatives with enhanced bioactivity?

Yes. Machine learning platforms (e.g., REINVENT, Synthia) leverage databases like Reaxys to propose derivatives. Focus on modifying substituents at the piperidine N-benzyl or pyrrolidinone hydroxyl groups. Validate predictions via parallel synthesis and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.